molecular formula C6H16ClN3O2S B2891143 N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride CAS No. 1909309-20-1

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride

Cat. No.: B2891143
CAS No.: 1909309-20-1
M. Wt: 229.72
InChI Key: BLAVEFPTJIHBJE-UHFFFAOYSA-N
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Description

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a chemical compound with the molecular formula C6H15N3O2S·HCl and a molecular weight of 229.73 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Scientific Research Applications

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, such as N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride typically involves the reaction of piperidine with a suitable sulfonamide precursor under controlled conditions. One common method involves the reaction of piperidine with chloromethylsulfonamide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is unique due to its specific combination of the piperidine and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(sulfamoylamino)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c7-12(10,11)9-5-6-3-1-2-4-8-6;/h6,8-9H,1-5H2,(H2,7,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAVEFPTJIHBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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